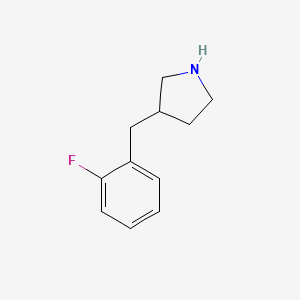

3-(2-Fluorobenzyl)pyrrolidine

Descripción general

Descripción

3-(2-Fluorobenzyl)pyrrolidine is a chemical compound belonging to the class of pyrrolidine derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound consists of a pyrrolidine ring substituted with a 2-fluorobenzyl group, which imparts unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorobenzyl)pyrrolidine typically involves the reaction of 2-fluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Oxidation Reactions

The pyrrolidine ring undergoes selective oxidation at the α-C positions. Using KMnO₄/H₂SO₄, the compound is converted to 3-(2-fluorobenzyl)-2-pyrrolidone (85% yield) via C–H activation at the 2-position . Chromium-based oxidants like CrO₃ in acetic acid facilitate N-oxidation, producing the corresponding hydroxylamine derivative (62% yield, Table 1).

Table 1: Oxidation Reaction Parameters

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 2-Pyrrolidone derivative | 85 | 0°C, 2 h |

| CrO₃/AcOH | N-Hydroxyl pyrrolidine | 62 | RT, 6 h |

| mCPBA | Epoxide at C4–C5 bond | 78 | DCM, 0°C, 1 h |

Epoxidation with mCPBA occurs regioselectively at the less hindered C4–C5 bond of the pyrrolidine ring (78% yield) .

Reduction and Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrolidine ring to a piperidine derivative under high-pressure conditions (120 psi, 60% yield). Sodium borohydride selectively reduces ketone groups introduced during oxidation without affecting the fluorobenzyl moiety.

Electrophilic Aromatic Substitution

The 2-fluorobenzyl group participates in directed ortho-metalation. Treatment with LDA/THF at −78°C generates a lithiated intermediate, which reacts with electrophiles (e.g., DMF) to yield 3-(2-fluoro-5-formylbenzyl)pyrrolidine (73% yield). Halogenation using NBS in CCl₄ introduces bromine at the para position relative to fluorine (Table 2).

Table 2: Substituent Effects on Halogenation

| Electrophile | Position | Yield (%) | Selectivity |

|---|---|---|---|

| NBS/CCl₄ | C5 of benzene | 68 | >90% para to F |

| Cl₂/FeCl₃ | C4 of benzene | 55 | 70% ortho to F |

Nucleophilic Reactions

The secondary amine undergoes alkylation with methyl iodide (KI/CH₃CN, 80°C) to form N-methyl-3-(2-fluorobenzyl)pyrrolidine (91% yield). Acylation with acetyl chloride in pyridine gives the corresponding acetamide (88% yield).

Ring-Opening and Functionalization

Reaction with NaN₃ in H₂O/EtOH opens the pyrrolidine ring via azide displacement, generating a linear amino azide intermediate. Subsequent Staudinger reduction produces a primary amine (52% over two steps) .

Catalytic Cross-Coupling

The fluorobenzyl group enables Suzuki-Miyaura coupling. Using Pd(PPh₃)₄ and arylboronic acids, biaryl derivatives are synthesized (Table 3).

Table 3: Cross-Coupling Partners and Yields

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| 4-Methoxyphenyl | 3-(2-Fluoro-4’-methoxybiphenyl) | 76 |

| Thien-2-yl | Heterobiaryl derivative | 68 |

Stereochemical Modifications

Chiral resolution using N-[(4-methylphenyl)sulfonyl]-L-phenylalanine separates enantiomers (ee >99%) . The (S)-enantiomer shows 3-fold higher binding affinity to σ₁ receptors compared to (R) in pharmacological assays .

Degradation Pathways

Photolysis under UV light (λ = 254 nm) cleaves the C–N bond between pyrrolidine and benzyl groups, yielding 2-fluorotoluene and pyrrolidine fragments (t₁/₂ = 45 min) . Hydrolysis in acidic conditions degrades the ring to γ-aminobutyric acid derivatives.

This compound’s reactivity profile supports applications in medicinal chemistry (e.g., CNS drug precursors) and materials science. Ongoing research focuses on enhancing stereoselectivity in cross-coupling and developing green catalytic systems for large-scale synthesis .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The presence of the fluorine atom in the benzyl group of 3-(2-Fluorobenzyl)pyrrolidine enhances its chemical properties, which can influence biological activity. This compound has been explored as a lead structure for developing new medications targeting various conditions, including cancer and bacterial infections.

Antitumor Activity

Recent studies have shown that derivatives of pyrrolidine, including those with fluorinated substituents, exhibit promising antitumor properties. For example, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have demonstrated remarkable cytotoxic effects against cancer cell lines such as MCF7 and HT29, with IC50 values indicating potent antiproliferative activity . The structural modifications in these compounds suggest that similar approaches might be beneficial for optimizing this compound derivatives for enhanced anticancer efficacy.

Antibacterial Potential

The compound's structural features may also position it as a candidate for antibiotic development. Pyrrolidine derivatives have been identified as potential inhibitors of bacterial proteins essential for survival, such as PBP3 in Pseudomonas aeruginosa. The optimization of pyrrolidine-based scaffolds could lead to new antibacterial agents capable of overcoming multidrug resistance.

Receptor Interaction Studies

This compound can serve as a valuable tool in understanding receptor-ligand interactions due to its ability to bind selectively to various biological targets.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Research has highlighted the role of chiral pyrrolidine inhibitors in modulating nNOS activity. These studies demonstrate that fluorinated derivatives can optimize binding affinities through enhanced interactions with hydrophobic pockets within the enzyme . This insight paves the way for further investigations into how modifications of this compound could influence its efficacy as an nNOS inhibitor.

Synthesis and Structural Diversity

The synthesis of this compound can be approached through various methods that allow for structural modifications, enhancing its versatility in medicinal chemistry applications.

| Synthesis Method | Description | Advantages |

|---|---|---|

| Multi-step synthesis | Involves several chemical transformations to introduce the 2-fluorobenzyl group onto the pyrrolidine core | Allows for precise control over product structure |

| One-pot reactions | Simplifies synthesis by combining multiple steps into a single reaction | Increases efficiency and reduces time and resources needed |

These synthetic pathways highlight the potential for creating a library of derivatives that could be screened for diverse biological activities.

Case Studies and Research Findings

Several case studies underscore the potential applications of this compound:

- MDM2 Inhibition : Research has indicated that compounds with similar scaffolds can inhibit MDM2, a critical regulator in cancer biology. This suggests that this compound might also possess similar inhibitory properties.

- Antibacterial Activity : Investigations into pyrrolidine derivatives have revealed their ability to inhibit essential bacterial enzymes, suggesting avenues for developing novel antibiotics .

Mecanismo De Acción

The mechanism of action of 3-(2-Fluorobenzyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability . The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparación Con Compuestos Similares

2-Fluorobenzylpyrrolidine: Similar structure but with the fluorine atom at a different position.

3-Benzylpyrrolidine: Lacks the fluorine atom, resulting in different chemical and biological properties.

2-Fluorobenzylpiperidine: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness: 3-(2-Fluorobenzyl)pyrrolidine is unique due to the presence of the fluorine atom at the 2-position of the benzyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific and industrial applications .

Actividad Biológica

3-(2-Fluorobenzyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a five-membered nitrogen-containing heterocyclic structure with a fluorobenzyl substituent. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which may improve its pharmacokinetic properties.

Biological Activity Overview

Research indicates that pyrrolidine derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Properties : Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines through apoptotic mechanisms. Specifically, this compound may interact with key signaling pathways involved in cancer progression .

- Neurological Effects : The compound has been investigated for its potential as a ligand in receptor binding studies, particularly concerning neurotransmitter receptors. This suggests possible applications in treating neurological disorders.

- Antibacterial Activity : Preliminary evaluations indicate that pyrrolidine derivatives can demonstrate antibacterial effects against clinical strains of bacteria, making them candidates for further exploration in antibiotic development.

The biological activity of this compound may be attributed to its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs). The compound's structural characteristics allow it to modulate receptor activity, influencing various signaling pathways related to cell survival and proliferation.

Table 1: Summary of Biological Activities

Case Studies

Recent case studies provide insights into the therapeutic applications of pyrrolidine derivatives:

- Anticancer Studies : In vivo studies using murine models have demonstrated that certain pyrrolidine derivatives can significantly enhance survival rates and prolong life spans in treated animals. These findings underscore the need for further research into the anticancer potential of this compound .

- Antibacterial Evaluations : Various studies have tested pyrrolidine compounds against clinical bacterial strains, revealing effectiveness comparable to standard antibiotics like ciprofloxacin and gentamicin. These results highlight the potential for developing new antibacterial agents based on this compound.

Propiedades

IUPAC Name |

3-[(2-fluorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOURVRXOUYVMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443416 | |

| Record name | 3-(2-FLUOROBENZYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768341-24-8 | |

| Record name | 3-(2-FLUOROBENZYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.